6-Bromo-3-nitropyridin-2-amine

Quality Control Identity Testing Solid-Form Characterization

Researchers developing kinase inhibitor SAR programs often encounter batch-to-batch variability when sourcing regioisomeric aminonitropyridine building blocks. 6-Bromo-3-nitropyridin-2-amine (CAS 84487-04-7) eliminates this risk through three orthogonally addressable functional groups: (1) C6-Br positioned ortho to the ring nitrogen for efficient oxidative addition in Pd-catalyzed cross-couplings, outperforming 6-chloro and 5-bromo isomers; (2) C3-NO₂ reducible to a primary amine via established Zn/AcOH protocols; (3) C2-NH₂ available for acylation or sulfonylation. Documented in 263 patent families across MPS1, MAPKAPK2, and TNIK inhibitor programs. Melting point 199-205°C provides a simple incoming QC gate distinguishable from regioisomeric analogs.

Molecular Formula C5H4BrN3O2
Molecular Weight 218.01 g/mol
CAS No. 84487-04-7
Cat. No. B1280781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-nitropyridin-2-amine
CAS84487-04-7
Molecular FormulaC5H4BrN3O2
Molecular Weight218.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])N)Br
InChIInChI=1S/C5H4BrN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8)
InChIKeyYRXZIHANXVKUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-nitropyridin-2-amine: Dual-Handle Building Block Overview


6-Bromo-3-nitropyridin-2-amine (CAS 84487-04-7, MFCD07774108) is a disubstituted pyridine derivative bearing an electron-withdrawing nitro group at the 3-position, a primary amine at the 2-position, and a bromine atom at the 6-position ortho to the ring nitrogen. It has a molecular weight of 218.01 g/mol and is typically supplied as a yellow to green crystalline solid with a melting point of 199–205°C . The molecule serves predominantly as a synthetic intermediate, not as a terminal bioactive compound, and appears in 263 patent families, predominantly in kinase inhibitor programs targeting MPS1, MAPKAPK2, p70S6Kβ/S6K2, and TNIK . Its value proposition for procurement lies in its three orthogonally addressable functional groups: a C6‑Br handle for palladium-catalyzed cross-coupling, a C3‑NO₂ group that can be reduced to a primary amine, and a C2‑NH₂ group available for protection or direct elaboration.

6-Bromo-3-nitropyridin-2-amine: Why Analogs Fall Short


Superficially similar in-class compounds—such as 6-chloro-3-nitropyridin-2-amine (CAS 27048-04-0) and 5-bromo-3-nitropyridin-2-amine (CAS 6945-68-2)—share the same molecular connectivity pattern, but their divergent performance in cross-coupling, regiochemical derivatization, and solid-form behavior means procurement decisions carry verifiable consequences. The 6-Br isomer places the halogen at the 2‑position relative to the ring nitrogen, an electronically activated site for oxidative addition, whereas the 5‑Br isomer positions the halogen at the meta‑like 3‑position relative to the ring nitrogen, altering both reactivity and the trajectory of elaborated products . The identity of the halogen further modulates catalytic cycle kinetics: aryl bromides participate in Suzuki–Miyaura couplings under substantially milder conditions than aryl chlorides, a difference that translates directly into broader substrate scope and higher yields when diversifying a core scaffold . Simple substitution without controlled comparative data therefore risks lower synthetic efficiency, altered regiochemical outcomes, and batch-to-batch variability in downstream applications.

6-Bromo-3-nitropyridin-2-amine: Comparative Evidence


Melting Point: Identity Confirmation

The melting point of 6-bromo-3-nitropyridin-2-amine is reported as 199–205°C across multiple vendor certificates of analysis . This range is consistently higher than that of the 6‑chloro analog (6-chloro-3-nitropyridin-2-amine, CAS 27048-04-0, mp 193–198°C) and consistently lower than that of the 5‑bromo regioisomer (5-bromo-3-nitropyridin-2-amine, CAS 6945-68-2, mp 205–210°C) . The non-overlapping melting ranges provide a simple, instrumentally accessible method for incoming identity verification and differentiation from the two most common substitution errors during procurement.

Quality Control Identity Testing Solid-Form Characterization

Cross-Coupling: Bromo vs. Chloro Reactivity

In palladium-catalyzed cross-coupling, the C6‑Br bond in 6-bromo-3-nitropyridin-2-amine undergoes oxidative addition significantly faster than the C6‑Cl bond in the corresponding 6‑chloro analog. The well-established general reactivity order for aryl halides in Suzuki–Miyaura coupling is I > Br >> Cl, with aryl bromides typically requiring milder conditions (lower temperature, shorter time, lower catalyst loading) and providing higher yields across a broader substrate scope compared to aryl chlorides . This differential is class-level inference from the pyridine series: 2‑bromopyridines have been demonstrated to participate efficiently in Suzuki couplings under conditions where 2‑chloropyridines remain inert or require specialized ligand systems . The electron-withdrawing nitro group at C3 further activates the C6 position toward oxidative addition, amplifying the inherent Br/Cl reactivity gap.

Suzuki–Miyaura Coupling Palladium Catalysis Aryl Halide Reactivity

Regioisomer Comparison: 6-Br vs. 5-Br

The 6‑bromo substitution pattern (halogen ortho to the ring nitrogen) confers distinct electronic and steric directing effects compared to the 5‑bromo isomer (halogen meta to the ring nitrogen). In the 6‑bromo isomer, the bromine is located at the C2 position relative to the pyridine nitrogen, a site of enhanced electrophilicity due to the electron-withdrawing effect of the nitrogen atom; this activates the C6 position toward nucleophilic aromatic substitution (SNAr) as well as oxidative addition . In contrast, the 5‑bromo isomer places bromine at a position less activated by the ring nitrogen, altering both the kinetics of metal-catalyzed reactions and the regiochemical outcome of any subsequent electrophilic substitution. The documented synthesis of 6‑bromo-3-nitropyridin-2-amine via regioselective amination of 2,6-dibromo-3-nitropyridine at the 2‑position confirms the unique reactivity of the 2‑position relative to the 6‑position in this scaffold, a regiochemical preference that is not replicated with the 5‑bromo isomer.

Regioselectivity Orthogonal Reactivity Pyridine C‑H Functionalization

Patent Footprint: Scaffold Privilege Comparison

6-Bromo-3-nitropyridin-2-amine appears in 263 depositor-supplied patent identifiers on PubChem, spanning priority dates from 2023–2024 . The unsubstituted parent compound, 3-nitropyridin-2-amine (CAS 4214-75-9), lacks this breadth of patent coverage, consistent with its function as a general biochemical reagent rather than a versatile synthetic intermediate for proprietary medicinal chemistry programs . The 6‑bromo derivative co-occurs in patents with genes encoding histone deacetylases and kinase targets , indicating its role as a late-stage diversification point in drug discovery. While patent counts are not a direct measure of chemical performance, they serve as a quantifiable proxy for demonstrated utility in proprietary research programs—a meaningful differentiator for procurement prioritization.

Patent Analytics Medicinal Chemistry Scaffold Privilege

Nitro Reduction: Diamine Intermediate Utility

The 6‑bromo isomer undergoes zinc-mediated reduction of the nitro group to yield 6‑bromopyridine-2,3-diamine in a single step, a transformation documented under precise conditions: 6-bromo-3-nitropyridin-2-amine (2.5 g, 11.47 mmol) treated with zinc powder (3.73 g, 57.35 mmol) in AcOH/MeOH/EtOH at 0°C . The resulting 6‑bromopyridine-2,3-diamine is a key intermediate in the synthesis of kinase inhibitors and antimicrobial agents, and the 6‑bromo-2,3-diamine scaffold has been explicitly cited in pharmaceutical development contexts . The 5‑bromo isomer can undergo analogous reduction, but the 5‑bromo-2,3-diamine product would place the bromine at a different position, altering the vector of subsequent cyclization or cross-coupling steps. The documented reduction protocol with defined stoichiometry, solvent system, and temperature provides a directly transferable synthetic procedure, reducing method development burden for the 6‑bromo isomer.

Nitro Reduction Orthogonal Protection Heterocyclic Diamine Synthesis

6-Bromo-3-nitropyridin-2-amine: Application Scenarios


Kinase Inhibitor SAR: C6 Diversification

Medicinal chemistry programs targeting kinases such as MPS1, MAPKAPK2, p70S6Kβ, TNIK, or DYRK1A benefit from 6-bromo-3-nitropyridin-2-amine as a core scaffold for parallel SAR exploration. The C6‑Br handle enables Suzuki–Miyaura coupling with diverse arylboronic acids under mild conditions, while the C2‑NH₂ and C3‑NO₂ groups can be independently manipulated to probe binding pocket interactions . The compound's appearance in 263 patent families, including those covering histone deacetylase inhibitors , confirms its validated role in proprietary drug discovery. In this scenario, the 6‑bromo isomer is preferred over the 6‑chloro analog because the aryl bromide undergoes oxidative addition more readily, enabling broader substrate scope and higher coupling yields, as established by the general reactivity hierarchy Br >> Cl in Pd-catalyzed couplings .

Heterocycle Annulation via Diamine Intermediate

Research groups synthesizing fused heterocyclic systems (e.g., imidazo[4,5-b]pyridines, triazolopyridines, or pyridopyrazines) can reduce 6-bromo-3-nitropyridin-2-amine to 6-bromopyridine-2,3-diamine, a versatile 1,2-dianiline equivalent. The documented reduction protocol using zinc in AcOH/MeOH/EtOH at 0°C provides a directly transferable method . The 6‑bromo-2,3-diamine intermediate retains the C6‑Br handle for subsequent cross-coupling, enabling a build–couple–cyclize strategy. The 5‑bromo regioisomer would place the bromine at a different position on the bicyclic product, altering the pharmacophore geometry; procurement of the correct 6‑bromo isomer is therefore critical for maintaining SAR consistency .

DEL and Fragment Library Synthesis

Organizations constructing screening collections or DNA-encoded libraries (DELs) prioritize building blocks with multiple orthogonal reactive handles to maximize chemical diversity per synthetic cycle. 6-Bromo-3-nitropyridin-2-amine offers three distinct functional groups: a C6‑Br for on-DNA cross-coupling, a C3‑NO₂ for reduction to a primary amine (a second diversification point), and a C2‑NH₂ for acylation or sulfonylation. The melting point range of 199–205°C provides a simple quality gate for incoming material, distinguishable from the 6‑chloro (193–198°C) and 5‑bromo (205–210°C) analogs, reducing the risk of library contamination by mis-shipped isomers.

Regioselective Amination Route Scouting

Process development groups exploring efficient routes to 2,6-diamino-3-substituted pyridines can leverage the documented regioselective synthesis of 6-bromo-3-nitropyridin-2-amine from 2,6-dibromo-3-nitropyridine via ammonia treatment . This transformation exploits the enhanced electrophilicity of the C2 position in 2,6-dibromo-3-nitropyridine, a regiochemical preference that is not transferable to the 5‑bromo or 6‑chloro analogs, which require different starting materials and conditions. Access to this specific synthetic sequence reduces route-scouting time and ensures a reliable supply chain for the desired intermediate.

Technical Documentation Hub

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